molecular formula C13H19NO2 B1394101 N-[2-(4-isopropylphenoxy)ethyl]acetamide CAS No. 1212060-85-9

N-[2-(4-isopropylphenoxy)ethyl]acetamide

Cat. No.: B1394101
CAS No.: 1212060-85-9
M. Wt: 221.29 g/mol
InChI Key: FVAZTHJVQLCJDV-UHFFFAOYSA-N
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Description

N-[2-(4-isopropylphenoxy)ethyl]acetamide is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol. This compound has garnered attention in the scientific community due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[2-(4-isopropylphenoxy)ethyl]acetamide typically involves the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield this compound . The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Chemical Reactions Analysis

N-[2-(4-isopropylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has shown potential biological activity, making it a candidate for further pharmacological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: N-[2-(4-isopropylphenoxy)ethyl]acetamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-isopropylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects .

Comparison with Similar Compounds

N-[2-(4-isopropylphenoxy)ethyl]acetamide can be compared with other similar compounds, such as:

    N-phenylacetamide: Known for its analgesic properties, N-phenylacetamide is structurally similar but lacks the isopropylphenoxy group.

    N-(4-isopropylphenyl)acetamide: This compound shares the isopropylphenyl group but differs in the position of the acetamide group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-propan-2-ylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)12-4-6-13(7-5-12)16-9-8-14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAZTHJVQLCJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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